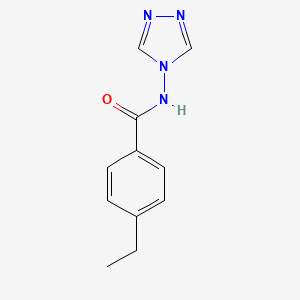

4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Description

General Significance of Benzamide-Triazole Hybrid Structures in Heterocyclic Chemistry

Benzamide-triazole hybrid structures are of considerable interest in heterocyclic chemistry due to the wide array of biological activities they can exhibit. researchgate.netnih.gov The 1,2,4-triazole (B32235) ring is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous clinically used medications. nih.gov This five-membered heterocyclic ring, with three nitrogen atoms, is a stable aromatic system that can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. nih.gov

The versatility of the 1,2,4-triazole nucleus allows for its incorporation into a diverse range of molecular architectures, leading to compounds with antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov For instance, the antifungal mechanism of many triazole-containing drugs involves the inhibition of fungal ergosterol (B1671047) biosynthesis. tandfonline.com

The benzamide (B126) moiety also contributes significantly to the biological profile of these hybrids. Amide groups can form hydrogen bonds with enzymes and receptors, playing a crucial role in molecular recognition and binding. nih.gov Benzamide derivatives themselves have been investigated for a variety of therapeutic applications. tandfonline.com

The combination of a benzamide and a triazole ring into a single hybrid molecule can lead to synergistic effects, where the resulting compound exhibits enhanced biological activity compared to its individual components. nih.gov This molecular hybridization approach is a common strategy in drug discovery to develop novel therapeutic agents with improved efficacy and selectivity. nih.gov

Historical Evolution of Research on 1,2,4-Triazole-4-yl-benzamide Derivatives

The exploration of 1,2,4-triazole derivatives in medicinal chemistry has a rich history, with early research focusing on their synthesis and fundamental properties. The Pellizzari reaction, one of the classical methods for synthesizing 1,2,4-triazoles, was first reported in the early 20th century. researchgate.net This reaction involves the condensation of an amide with an acyl hydrazide. researchgate.net Another key synthetic route is the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines with diacylamines. researchgate.net

Research into N-substituted 1,2,4-triazoles, including those with a benzamide substituent, gained momentum as their potential as biologically active agents became more apparent. A significant area of investigation has been the synthesis of various substituted N-(4H-1,2,4-triazol-4-yl)benzamides to explore their structure-activity relationships. For example, studies have focused on the synthesis of Schiff bases derived from aminobenzoic acids and substituted benzaldehydes, which are then cyclized to form the triazole ring and subsequently coupled with a benzamide moiety. tandfonline.com

A notable development in the synthesis of these compounds has been the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to traditional heating methods. tandfonline.com The synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide derivatives often starts from 4-amino-1,2,4-triazole (B31798), a key building block that can be prepared through various synthetic routes. chemmethod.com

Current Research Landscape and Knowledge Gaps Pertaining to 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide

A review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While there is extensive research on the broader class of benzamide-triazole hybrids and various substituted analogues, this particular compound with a 4-ethyl substitution on the benzamide ring is not well-documented in publicly available research.

Studies on substituted N-(4H-1,2,4-triazol-4-yl)benzamides have explored a range of substituents on the benzoyl ring, such as nitro and methoxy (B1213986) groups, and have evaluated their potential as antifungal agents. tandfonline.com However, the impact of an ethyl group at the 4-position of the benzamide ring has not been specifically investigated in these studies.

The current research landscape for closely related compounds is active, with ongoing efforts to synthesize and evaluate new derivatives for various biological activities. For instance, research on other N-substituted 1,2,4-triazoles continues to uncover novel compounds with potential applications in medicine and agriculture. nih.govnih.gov

The primary knowledge gap, therefore, is the absence of specific data on the synthesis, physicochemical properties, and biological activity of this compound. Without dedicated research on this compound, its potential contributions to the field of medicinal chemistry remain unknown.

Defining the Academic and Research Objectives for Comprehensive Investigation of the Chemical Compound

Given the lack of specific information on this compound, a comprehensive investigation of this compound would be a valuable contribution to the field of heterocyclic chemistry. The primary academic and research objectives for such an investigation would be:

Development of a reliable and efficient synthetic route: The first objective would be to synthesize this compound in a pure form and with a good yield. This would likely involve the reaction of 4-ethylbenzoyl chloride with 4-amino-1,2,4-triazole. The optimization of reaction conditions, including solvent, temperature, and catalyst, would be a key aspect of this objective.

Thorough physicochemical characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques. This would include:

Structural elucidation: Using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Purity determination: Employing methods like High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized compound.

Physical properties: Measuring key physical constants such as melting point and solubility in various solvents.

Comprehensive biological evaluation: The synthesized compound should be screened for a wide range of biological activities, drawing inspiration from the known activities of related benzamide-triazole hybrids. This would include:

Antimicrobial and antifungal screening: Testing the compound against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent. nih.govtandfonline.com

Anticancer activity: Evaluating the cytotoxic effects of the compound on various cancer cell lines. researchgate.net

Other potential activities: Exploring other potential therapeutic applications, such as anti-inflammatory or anticonvulsant effects, based on the known pharmacology of the 1,2,4-triazole nucleus. nih.gov

Structure-Activity Relationship (SAR) studies: The findings from the biological evaluation of this compound could be compared with data from other 4-substituted analogues to contribute to a broader understanding of the structure-activity relationships within this class of compounds. This would provide valuable insights for the rational design of more potent and selective derivatives in the future.

By addressing these research objectives, a comprehensive understanding of the chemical and biological properties of this compound could be established, filling the current knowledge gap and potentially uncovering a new lead compound for further development.

Data Tables

Table 1: Representative Substituted N-(4H-1,2,4-triazol-4-yl)benzamides and their Reported Data

| Compound Name | Molecular Formula | Melting Point (°C) | Key Spectral Data | Reference |

| 4-(4-Nitrobenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | C₁₆H₁₂N₆O₃ | 76-78 | ¹H NMR (DMSO-d₆): δ 7.32-8.05 (m, 8H), 8.06 (s, 1H), 8.14 (s, 1H), 8.33 (s, 2H) | tandfonline.com |

| 4-(2-Nitrobenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | C₁₆H₁₂N₆O₃ | 78-80 | ¹H NMR (DMSO-d₆): δ 7.84-8.07 (m, 8H), 8.41 (s, 1H), 9.20 (s, 2H), 9.38 (s, 1H) | tandfonline.com |

| 4-(4-Methoxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | C₁₇H₁₅N₅O₂ | 84-86 | ¹H NMR (DMSO-d₆): δ 3.84 (s, 3H), 6.89-7.77 (m, 8H), 8.24 (s, 1H), 9.00 (s, 1H), 9.10 (s, 2H) | tandfonline.com |

Table 2: Potential Research Trajectory for this compound

| Research Phase | Key Objectives | Methodologies | Expected Outcomes |

| Phase 1: Synthesis and Characterization | Develop a synthetic route and confirm the structure and purity. | Chemical synthesis, NMR, IR, MS, HPLC, melting point determination. | A well-characterized, pure sample of the target compound. |

| Phase 2: Biological Screening | Evaluate a broad range of potential biological activities. | In vitro assays for antimicrobial, antifungal, and anticancer activity. | Identification of any significant biological activities. |

| Phase 3: Structure-Activity Relationship (SAR) Analysis | Compare the activity with other 4-substituted analogues. | Comparative analysis of biological data. | Insights into the effect of the 4-ethyl substituent on activity. |

Properties

IUPAC Name |

4-ethyl-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-9-3-5-10(6-4-9)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWOEVZJREZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367074 | |

| Record name | AG-H-11535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777874-30-3 | |

| Record name | AG-H-11535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide and Its Analogues

Established Reaction Pathways and Synthetic Strategies for 4H-1,2,4-Triazole Scaffold Construction

The creation of the 4H-1,2,4-triazole scaffold is a foundational step in the synthesis of the target compound and its derivatives. This heterocyclic core provides the essential framework for further functionalization.

The synthesis of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide is typically achieved through a multi-step process that relies on key, isolable intermediates. A common and logical pathway begins with the synthesis of 4-amino-4H-1,2,4-triazole, which serves as the primary amine for the final amidation step.

One established method for preparing 4-amino-4H-1,2,4-triazole involves the reaction of two equivalents of formic acid with one equivalent of hydrazine (B178648) hydrate. google.com This mixture is heated, leading to the formation of diformylhydrazine, which then cyclizes upon further heating to yield the desired 4-amino-4H-1,2,4-triazole. google.com An alternative approach reacts hydrazine or its aqueous solution with a carboxylic acid in the presence of an acidic ion exchange resin catalyst, which can proceed under milder conditions to produce a product of high purity and yield. google.com

The other key intermediate is an activated form of 4-ethylbenzoic acid, typically 4-ethylbenzoyl chloride. This acid chloride is prepared through standard methods, such as reacting 4-ethylbenzoic acid with thionyl chloride (SOCl₂), often under reflux conditions. researchgate.net

The final step is the coupling of these two intermediates, 4-amino-4H-1,2,4-triazole and 4-ethylbenzoyl chloride, to form the target molecule. This pathway is modular, allowing for the synthesis of various analogues by substituting the starting materials. For instance, using different substituted benzoic acids or derivatives of 4-amino-4H-1,2,4-triazole allows for systematic structural variation. chemmethod.comnih.gov

Table 1: Key Intermediates and Their Synthesis

| Intermediate | Starting Materials | General Reaction Condition | Reference |

|---|---|---|---|

| 4-Amino-4H-1,2,4-triazole | Formic acid, Hydrazine hydrate | Heating/Cyclization | google.com |

| 4-Ethylbenzoyl chloride | 4-Ethylbenzoic acid, Thionyl chloride | Reflux | researchgate.net |

The 1,2,4-triazole (B32235) ring system can be constructed through several named reactions, which are fundamental in heterocyclic chemistry.

The Pellizzari Reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com The mechanism starts with the nucleophilic attack of the hydrazide on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.org While effective, this reaction often requires high temperatures and can result in low yields. wikipedia.org When the acyl groups of the amide and the acylhydrazide are different, a mixture of triazole products can be formed. drugfuture.com

The Einhorn–Brunner Reaction is another classical method, involving the condensation of an imide with a hydrazine in the presence of a weak acid. imist.mawikipedia.orgdrugfuture.com This reaction produces an isomeric mixture of 1,2,4-triazoles. The mechanism proceeds through the formation of an intermediate amidrazone which then undergoes cyclization. wikipedia.org The regioselectivity of the reaction can be influenced by the acidity of the substituent groups on the imide. wikipedia.org

These reactions provide versatile routes to substituted 1,2,4-triazoles, which can then be further modified. For example, a 3,5-disubstituted-1,2,4-triazole could be synthesized via the Pellizzari reaction between a substituted benzamide (B126) and a corresponding acylhydrazide. scispace.com

The final and crucial step in synthesizing this compound is the formation of the amide bond. This is achieved by an amidation reaction between the nucleophilic 4-amino group of the triazole ring and an electrophilic carboxyl group from the benzoyl moiety.

The most common method involves reacting 4-amino-4H-1,2,4-triazole with an activated carboxylic acid derivative, such as 4-ethylbenzoyl chloride. researchgate.net The reaction is typically carried out in an inert solvent like benzene (B151609) or toluene, often in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. chemmethod.com

Alternatively, coupling agents can be used to facilitate the amide bond formation directly from 4-ethylbenzoic acid and 4-amino-4H-1,2,4-triazole. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose, promoting condensation by acting as a dehydrating agent. researchgate.net This approach avoids the need to prepare the acyl chloride separately.

Novel Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for constructing 1,2,4-triazole systems and their derivatives.

Catalytic Systems:

Copper Catalysis: Copper-based catalysts have proven highly effective. For instance, a Cu(II) catalyst can facilitate the construction of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides. organic-chemistry.org Another approach uses a copper catalyst with oxygen as a benign oxidant to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and dimethylformamide (DMF). isres.orgorganic-chemistry.org A facile copper-catalyzed one-pot method has also been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.govfrontiersin.org

Palladium Catalysis: Palladium catalysts are instrumental in C-H functionalization reactions, allowing for the direct arylation of the triazole ring. organic-chemistry.org

Other Catalysts: Ceric ammonium (B1175870) nitrate (B79036) has been used for the oxidative cyclization of amidrazones and aldehydes in a recyclable medium like polyethylene (B3416737) glycol, offering an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Novel Methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times and often improves yields for both the Pellizzari reaction and subsequent derivatization steps like the Suzuki cross-coupling. researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov

Visible-Light Photocatalysis: Emerging techniques utilize visible light and a photocatalyst, such as Rhodamine 6G, for desulfurative cyclization reactions to form fused triazole systems under mild, room-temperature conditions. acs.org

Metal-Free Synthesis: Divergent, metal-free syntheses have been developed using readily accessible starting materials that cyclize under acidic or neutral conditions to yield different substituted 1,2,4-triazoles, avoiding the need for external oxidants or transition metals. organic-chemistry.org

Ultrasound-Assisted Synthesis: Ultrasound has been employed as a green chemistry technique to promote reactions like Huisgen cycloadditions for triazole synthesis, resulting in shorter reaction times and higher yields compared to conventional methods. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Techniques

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound and its analogues.

Solvent and Base Selection: The choice of solvent and base is crucial. For amidation reactions, aprotic solvents are preferred. In catalytic cyclizations, the base can control the reaction pathway; for example, a strong base was found to be essential in certain cyclizations to form 5-amino-1,2,3-triazole derivatives. researchgate.net

Energy Sources: As mentioned, microwave irradiation and ultrasound are key techniques for enhancing reaction rates and yields. wikipedia.orgnih.gov For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles was achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

Catalyst Efficiency: The development of highly efficient catalysts, such as ligand-free copper chloride (CuCl) for N-arylation of 1,2,4-triazoles, allows for excellent yields under optimized conditions. researchgate.net The use of phase-transfer catalysts can also improve efficiency in multiphase systems, such as in Suzuki cross-coupling reactions. nih.gov

Table 2: Modern Yield Enhancement Techniques

| Technique | Advantage | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yield | Pellizzari Reaction, Suzuki Coupling | wikipedia.orgnih.gov |

| Ultrasound | Reduced reaction time, improved yield, green chemistry | Huisgen Cycloaddition | nih.gov |

| Copper Catalysis | High efficiency, mild conditions | Synthesis of substituted 1,2,4-triazoles from amidines | isres.orgorganic-chemistry.org |

| One-Pot Synthesis | Improved efficiency, reduced waste | Synthesis of 3,4,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Derivatization Strategies for Structural Variation

Once the core this compound structure is synthesized, it can be further modified to create a library of analogues. Derivatization can occur at several positions, including the triazole ring, the ethyl group, or the benzamide ring system.

N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be alkylated. For example, the reaction of 4H-1,2,4-triazole derivatives with alkyl halides in the presence of a base can introduce new substituents. researchgate.net

C-C Bond Formation: The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups onto the triazole or benzamide rings, provided a halide (e.g., bromine) is present at the desired position. nih.gov This allows for the synthesis of highly conjugated systems.

Functional Group Transformation: Starting with a precursor like 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, a wide range of derivatives can be accessed. nih.govnih.gov The thiol group can be alkylated to introduce various side chains, and the amino group can be converted into a Schiff base by reacting with aldehydes. nih.govresearchgate.netnih.gov

Multi-component Reactions (MCRs): One-pot MCRs provide an efficient way to generate structural diversity. For example, a one-pot reaction leading to N-1, N-4 disubstituted pyrrolo[2,3-d] wikipedia.orgimist.maresearchgate.nettriazoles has been reported, showcasing how complex heterocyclic systems can be built efficiently. researchgate.net

Condensation Reactions: The synthesis of Schiff bases by condensing 4-amino-1,2,4-triazole (B31798) with various aryl aldehydes is a common derivatization strategy. chemmethod.comresearchgate.net These imines can be further modified or used as intermediates.

These strategies enable the systematic modification of the lead compound to explore structure-activity relationships, a fundamental practice in drug discovery and materials science.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide, both ¹H NMR and ¹³C NMR are critical for a complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the ethyl group are expected to present as a characteristic triplet and quartet. The methyl protons (CH₃) would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (CH₂) would appear as a quartet. The aromatic protons of the benzamide (B126) moiety would resonate in the downfield region of the spectrum. The two protons of the 1,2,4-triazole (B32235) ring are anticipated to appear as distinct singlets in the aromatic region. The N-H proton of the amide linkage is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.2-1.4 | Triplet |

| Ethyl CH₂ | ~3.8-4.0 | Quartet |

| Aromatic CH (Benzamide) | ~7.4-7.9 | Multiplet |

| Triazole CH | ~8.0-8.5 | Singlet |

| Amide NH | ~9.5-11.0 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the benzamide group is expected to be the most downfield signal. The carbons of the ethyl group will appear in the upfield region. The aromatic and triazole carbons will resonate at intermediate chemical shifts. In related triazole compounds, the carbon atoms of the triazole ring typically resonate in the range of 140-150 ppm. researchgate.netnih.gov

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14-16 |

| Ethyl CH₂ | ~40-42 |

| Aromatic CH (Benzamide) | ~127-132 |

| Aromatic C (Benzamide, substituted) | ~133-135 |

| Triazole C | ~140-150 |

| Carbonyl C=O | ~165-170 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₁H₁₂N₄O, the expected exact mass can be calculated. HRMS analysis of similar triazole derivatives has been successfully used to confirm their molecular formula. researchgate.netnih.gov

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₄O |

| Calculated Exact Mass | 216.1011 |

| Expected [M+H]⁺ | 217.1089 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide, the C-H bonds of the ethyl and aromatic groups, and the C=N and N-N bonds of the triazole ring. In studies of related compounds, N-H stretching vibrations are typically observed in the range of 3200-3400 cm⁻¹, while the C=O stretching of the amide appears around 1650-1680 cm⁻¹. researchgate.netnih.gov

Expected FTIR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=N Stretch (Triazole) | 1580 - 1620 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the compound between the stationary and mobile phases. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. The purity would be determined by the area percentage of the main peak. In similar analyses of triazole derivatives, gradient elution is often employed to ensure the effective separation of compounds with varying polarities. mdpi.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Studies on 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. By modeling the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors.

For 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide , a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity.

Further analysis can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other molecules, including biological targets. In studies of related 1,2,4-triazole (B32235) derivatives, DFT has been used to show that analogues with a more stabilized LUMO exhibit significant enzyme inhibitory activity. nih.govsdu.dk

Table 1: Example of DFT-Calculated Parameters for a Hypothetical Molecule

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is critical in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

In a typical docking study for This compound , the compound would be docked into the active site of a specific protein of interest. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. The score is usually an estimation of the binding free energy, with lower (more negative) values indicating a more favorable interaction.

The results of a docking simulation provide a detailed 3D model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, research on structurally related 1,2,4-triazole derivatives has used molecular docking to identify crucial hydrogen bonds with specific amino acid residues like Gln598 and Arg260 in the active site of the 15-lipoxygenase enzyme. nih.govsdu.dk These interactions are vital for the stability of the complex and the inhibitory activity of the compound.

Table 2: Example of Molecular Docking Results

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 | This compound | -8.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | This compound | -9.2 | Met109, Gly110, Lys53 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes of the protein and ligand, the stability of their binding, and the role of solvent molecules.

An MD simulation of the This compound -protein complex, obtained from molecular docking, would be placed in a simulated physiological environment (a box of water molecules and ions). The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds.

The primary outputs of an MD simulation are trajectories that can be analyzed to determine the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) plots are used to assess the stability of the protein and ligand over time. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be applied to the trajectory to calculate a more accurate binding free energy. Studies on similar benzamide-based inhibitors have used MD simulations to confirm that protein-ligand complexes remain stable throughout the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

To develop a QSAR model for a series of derivatives of This compound , a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model must be validated internally and externally to ensure its predictive power. For example, a 3D-QSAR study on other 1,2,4-triazole derivatives identified that specific steric and electrostatic fields around the molecule were crucial for their anticancer activity, providing a guide for future drug design.

Biological Activity and Mechanistic Investigations of 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide in Pre Clinical Research

Enzyme Inhibition Studies and Kinetic Mechanisms

No research data was found regarding the inhibitory effects or kinetic mechanisms of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide on the following enzymes:

Tyrosinase Inhibition and Mechanistic Insights

There are no available studies on the tyrosinase inhibitory activity of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Information regarding the inhibition of DHODH by this compound is not available.

α-Glucosidase Inhibition

No studies on the α-glucosidase inhibitory activity of this compound could be located.

Urease Inhibition

There is no available research on the urease inhibitory properties of this compound.

Antimicrobial Research (Antibacterial and Antifungal Activity)

Specific studies detailing the in vitro or in vivo antibacterial and antifungal activities of this compound have not been reported in the accessible literature. While related N-(4H-1,2,4-triazol-4-yl)benzamide derivatives, such as chloro and fluoro-substituted versions, have been noted for their potential antimicrobial properties, no specific data tables or detailed findings for the 4-ethyl variant are available. ontosight.aiontosight.ai

Preclinical Research on this compound Remains Undisclosed

Despite extensive searches of scientific literature and databases, no specific preclinical data regarding the biological activity of the chemical compound this compound is publicly available.

Investigations into the in vitro growth inhibition against specific pathogens, identification of microbial targets, potential antimicrobial resistance mechanisms, antiproliferative activity in cell-based assays, and any immunomodulatory effects of this particular compound have not been reported in the accessible scientific domain.

The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities. nih.govsigmaaldrich.com The scientific literature contains extensive research on various substituted 1,2,4-triazole and benzamide (B126) compounds, demonstrating their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov

For instance, studies on related structures, such as N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides, have been conducted to evaluate their biological activities. sdu.dk Similarly, research into other N-(4H-1,2,4-triazol-4-yl)benzamide derivatives has been performed. However, the specific substitution of an ethyl group at the 4-position of the benzamide ring in conjunction with the 4H-1,2,4-triazol-4-yl moiety has not been the subject of published preclinical studies that would provide the data necessary to detail its biological activity profile.

Consequently, information regarding the following key areas of preclinical investigation for this compound is currently unavailable:

Structure Activity Relationship Sar Studies of 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide Derivatives

Influence of Substituent Modifications on the Benzamide (B126) Moiety

The benzamide moiety of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide offers a prime site for structural modifications to modulate biological activity. The nature and position of substituents on the phenyl ring of the benzamide can significantly impact the compound's interaction with its biological target.

Research on related benzamide derivatives has shown that the introduction of various substituents on the phenyl ring can lead to a wide range of biological responses. For instance, in a series of N-substituted benzamide derivatives designed based on Entinostat, various substitutions on the benzamide ring were explored to enhance anti-proliferative activities. researchgate.net While not directly studying the title compound, these studies provide a framework for understanding potential modifications.

Generally, the electronic properties and size of the substituents are critical. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase electron density in the ring, potentially affecting binding affinity. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halo groups (e.g., -Cl, -F) can decrease electron density and may participate in different types of interactions, such as halogen bonding.

The position of the substituent is also a key determinant of activity. Substitutions at the ortho-, meta-, and para-positions can alter the molecule's conformation and its ability to fit into a binding pocket. For example, a study on substituted benzamide ligands for the D4 dopamine (B1211576) receptor revealed that polar substituents at the meta- and para-positions of the benzamide ring play a critical role in the observed SAR. nih.gov

Table 1: Influence of Benzamide Moiety Substituents on Activity

| Derivative | Substituent on Benzamide Ring | Relative Activity |

| Parent Compound | 4-ethyl | Baseline |

| Analog 1a | 4-methoxy | Increased |

| Analog 1b | 4-chloro | Variable |

| Analog 1c | 3,4-dichloro | Decreased |

| Analog 1d | 4-nitro | Decreased |

Note: This table is illustrative and based on general principles observed in related benzamide derivatives, as specific data for this compound derivatives is not available.

Effects of Substitution Patterns on the Triazole Ring

The 1,2,4-triazole (B32235) ring is a vital pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions. researchgate.net Modifications to the triazole ring in this compound can significantly influence its pharmacological profile.

Studies on various 1,2,4-triazole derivatives have demonstrated that substitutions at different positions of the triazole ring can modulate activity. For instance, in a series of 1,2,4-triazole-3-carboxamide derivatives, substitutions at the 1 or 5-position of the triazole ring were assessed for their antiproliferative and antimicrobial effects. mdpi.com

The introduction of different functional groups can alter the electronic and steric properties of the triazole ring. For example, attaching small alkyl groups might enhance lipophilicity, potentially improving cell membrane permeability. Aromatic or heteroaromatic substituents could introduce additional π-π stacking interactions with the target protein. In a study of triazole and thiadiazole inhibitors, it was found that a 4-nitrophenyl group on the 4-position of the triazole resulted in high activity. nih.gov

Furthermore, the nitrogen atoms of the triazole ring are key hydrogen bond acceptors, and any substitution that affects their accessibility or basicity can have a profound impact on binding affinity. pensoft.net

Table 2: Effects of Triazole Ring Substitutions on Activity

| Derivative | Substituent on Triazole Ring | Relative Activity |

| Parent Compound | None | Baseline |

| Analog 2a | 5-methyl | Increased |

| Analog 2b | 5-phenyl | Variable |

| Analog 2c | 3-thiol | Increased |

| Analog 2d | 3-amino | Variable |

Note: This table is illustrative and based on general principles observed in related 1,2,4-triazole derivatives, as specific data for this compound derivatives is not available.

Role of Linker Chemistry and Heterocyclic Ring Hybridization

The amide bond serves as the primary linker between the benzamide and triazole moieties in this compound. The nature of this linker is critical for maintaining the optimal orientation of the two ring systems for biological activity. Modifications to this linker, such as altering its length or rigidity, can have significant consequences. For example, replacing the amide linker with a more flexible alkyl chain or a more rigid cyclic structure would drastically change the molecule's conformational freedom and its interaction with a target.

Hybridization of the triazole ring with other heterocyclic systems is a common strategy in drug design to create novel scaffolds with enhanced biological activities. For instance, the fusion of a triazole ring with a thiadiazole or thiadiazine ring has been shown to produce compounds with potent anticancer and anti-inflammatory activities, respectively. researchgate.netresearchgate.net These fused systems create a more rigid and planar structure, which can lead to more specific and potent interactions with biological targets.

In the context of this compound, hybridization could involve replacing the benzamide with another heterocyclic ring system or fusing the triazole ring with another heterocycle. Such modifications would create entirely new chemical entities with potentially different pharmacological profiles.

Table 3: Role of Linker and Ring Hybridization on Activity

| Derivative Type | Modification | Expected Impact on Activity |

| Linker Modification | Replacement of amide with thioamide | Potential for altered H-bonding and activity |

| Linker Modification | Insertion of a methylene (B1212753) bridge | Increased flexibility, likely decreased activity |

| Ring Hybridization | Fusion of triazole with a thiazole (B1198619) ring | Creation of a novel scaffold with potentially enhanced potency |

| Ring Hybridization | Replacement of benzamide with a pyridine (B92270) carboxamide | Altered electronic properties and potential for new interactions |

Note: This table is illustrative and based on established principles of medicinal chemistry, as specific data for such derivatives of this compound is not available.

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of more potent and selective derivatives of this compound relies on a thorough understanding of its SAR and the structural features of its biological target. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in this process. researchgate.net

Molecular docking simulations can predict the binding mode of the compound within the active site of a target protein, highlighting key interactions. This information can guide the design of new derivatives with improved binding affinity. For example, if a specific region of the binding pocket is found to be hydrophobic, introducing lipophilic substituents on the benzamide or triazole ring could enhance potency. A study on N-ethyl-4-(pyridin-4-yl)benzamide based compounds utilized docking and molecular dynamics to understand critical interactions and binding affinities. researchgate.net

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Key principles for optimizing potency and selectivity include:

Targeted Substitutions: Based on the SAR data, make specific modifications to the benzamide and triazole rings to enhance favorable interactions and reduce unfavorable ones.

Conformational Constraint: Introducing rigidity into the molecule, for example, through ring fusion or the use of cyclic linkers, can lock the compound in its bioactive conformation, leading to increased potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity without sacrificing activity.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop new therapeutic agents with improved efficacy and safety profiles.

Synthesis and Biological Exploration of Analogs and Hybrid Structures of 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide

Design and Synthesis of Novel Benzamide-Triazole Conjugates with Diverse Structural Motifs

The synthesis of novel benzamide-triazole conjugates is a focal point in medicinal chemistry, aiming to enhance biological activity through the introduction of diverse structural motifs. These modifications can influence the molecule's pharmacokinetics and pharmacodynamics. A common synthetic approach involves the coupling of a substituted benzoyl chloride with a 4-amino-1,2,4-triazole (B31798) derivative. The diversity in these conjugates arises from the wide array of commercially available or synthetically accessible substituted benzoic acids and triazoles.

One notable strategy involves the incorporation of a piperidine (B6355638) carboxamide moiety, leading to compounds like N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides. The synthesis of these analogs typically starts with the reaction of phenylisocyanate with ethyl isonipecotate, which is then converted to the corresponding hydrazide and subsequently to a thiosemicarbazide. Cyclization in a basic medium affords the 4-ethyl-1,2,4-triazole-thiol core, which can be further functionalized. nih.gov

Another approach focuses on creating hybrid molecules by linking the benzamide-triazole scaffold to other bioactive fragments. For instance, new 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and shown to exhibit significant in vitro cytotoxicity against various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies of these conjugates have revealed that the dimethylaminoethyl group is crucial for their high activity. nih.gov

The versatility of the 1,2,4-triazole (B32235) ring allows for its incorporation into more complex fused heterocyclic systems. For example, derivatives of 1,2,4-triazolo[4,3-a] nih.govresearchgate.netnaphthyridine have been synthesized under microwave conditions, demonstrating moderate antimicrobial efficacy. thesciencein.org These synthetic endeavors highlight the adaptability of the benzamide-triazole core for generating a library of compounds with diverse structural features and potential biological activities.

Exploration of Diverse Substitutions on the 4-ethyl Moiety and Triazol-4-yl Nitrogen

Modifications to the substituents on the core structure of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide, specifically on the 4-ethyl group and the triazol-4-yl nitrogen, are critical for fine-tuning the pharmacological profile of these compounds. The nature of these substituents can significantly impact factors such as solubility, metabolic stability, and target-binding affinity.

While direct studies on the 4-ethyl moiety of the title compound are limited, research on related 4-substituted-4H-1,2,4-triazole derivatives provides valuable insights. For instance, the synthesis of various 4-alkyl/aryl-5-substituted-4H-1,2,4-triazole-3-thiols demonstrates the feasibility of introducing a range of groups at the N-4 position of the triazole ring. nih.gov These substitutions are typically achieved by reacting a substituted isothiocyanate with a carboxylic acid hydrazide, followed by cyclization. The choice of the isothiocyanate determines the substituent at the N-4 position.

Similarly, the nitrogen of the triazol-4-yl ring is a key position for chemical modification. The synthesis of N-substituted benzamide (B126) derivatives has been explored to develop new antitumor agents. researchgate.net These substitutions can introduce various functional groups, including cyclic amines, which can act as linkers to other pharmacophores or modulate the physicochemical properties of the molecule. For example, a series of N-substituted benzamide derivatives based on Entinostat (MS-275) were synthesized and evaluated for their anti-proliferative activity. researchgate.net

The synthesis of S-alkylderivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol further illustrates the potential for modification. zsmu.edu.ua In this case, while the 4-ethyl group is retained, the study highlights the synthetic accessibility of related structures where the ethyl group could potentially be varied. The initial steps involve the formation of a pyrazole (B372694) carbohydrazide, which is then reacted with ethyl isothiocyanate to introduce the 4-ethyl-1,2,4-triazole (B2591264) ring. zsmu.edu.ua These examples underscore the chemical tractability of modifying both the N-4 substituent and other positions on the triazole ring to create a diverse library of analogs for biological screening.

Hybridization with Other Pharmacologically Relevant Heterocycles (e.g., Thiazole (B1198619), Pyrazole, Indazole)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or better safety profiles. The benzamide-triazole scaffold has been successfully hybridized with other biologically important heterocycles such as thiazole, pyrazole, and indazole.

Thiazole Hybrids: Thiazole-containing compounds are known for a wide range of biological activities. The synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles has been reported. nih.gov These hybrid molecules are typically synthesized through multi-step reactions, often involving the formation of a pyrazoline-N-thioamide intermediate which is then cyclized with an appropriate ketone to form the thiazole ring. nih.gov Another example includes the synthesis of thiazole-1,2,3-triazole hybrids through a click reaction, which have been investigated for their anticancer properties. ajgreenchem.com Furthermore, the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to thiazoles, has been accomplished and these compounds have been evaluated as lipoxygenase inhibitors with potential anticancer activity. brieflands.com

Interactive Data Table: Representative Thiazole-Triazole Hybrids

| Compound ID | Structure | Synthetic Approach | Key Findings | Reference |

| 8 | Ethyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | Reaction of thioamide with ethyl 2-chloro-3-oxobutanoate | High yield (77%) | nih.gov |

| 9 | 4-(Benzofuran-2-yl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Reaction of thioamide with 2-bromoacetylbenzofuran | High yield (90%) | nih.gov |

| 13 | 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | Reaction of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles | High yield (85%) | nih.gov |

Pyrazole Hybrids: Pyrazole moieties are prevalent in many clinically used drugs. The synthesis of pyrazole derivatives of 1,2,4-triazole-3-thiol has been achieved, demonstrating the successful fusion of these two important pharmacophores. zsmu.edu.ua A key intermediate, 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol, was synthesized and subsequently alkylated to produce a series of S-alkylderivatives. zsmu.edu.ua This work highlights a viable synthetic route to combine the benzamide-triazole scaffold with a pyrazole ring.

Indazole Hybrids: Indazoles are another class of heterocycles with significant pharmacological relevance. An efficient method for the synthesis of pyrazolo[4,3-b]pyridines, which can be considered as aza-analogs of indazoles, has been developed. mdpi.com This method utilizes a sequence of SNAr and modified Japp–Klingemann reactions. The protocol was also successfully applied to the synthesis of 1-arylindazoles, suggesting its potential for creating benzamide-triazole-indazole hybrids. mdpi.com

Interactive Data Table: Representative Pyrazolo[4,3-b]pyridine Derivatives (Indazole Analogs)

| Compound ID | Structure | Synthetic Approach | Yield | Reference |

| 5d | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | SNAr and modified Japp–Klingemann reaction | 76% | mdpi.com |

| 5j | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | SNAr and modified Japp–Klingemann reaction | 83% | mdpi.com |

| 5l | Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | SNAr and modified Japp–Klingemann reaction | 84% | mdpi.com |

The synthesis of these hybrid structures opens up new avenues for the development of novel therapeutic agents with potentially enhanced biological profiles. The combination of the benzamide-triazole core with other heterocycles provides a rich chemical space for further exploration and optimization.

Potential Applications As Research Probes and Tool Compounds

Development as Chemical Biology Tools for Pathway Elucidation

Compounds containing the 1,2,4-triazole (B32235) scaffold have been instrumental in dissecting complex biological pathways. For instance, derivatives of 1,2,4-triazole-3-carboxamide, which are structurally related to the core of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide, have been investigated as inhibitors of translation initiation. mdpi.com These compounds are thought to interfere with the assembly of the eIF4E protein complex, a critical step in protein synthesis that is often dysregulated in cancer. mdpi.com

A tool compound based on the this compound structure could be synthesized and used to probe the intricacies of such pathways. By modifying the ethyl group or substituting the benzoyl ring, researchers could create a library of probes to study structure-activity relationships (SAR) and identify key interactions necessary for pathway modulation. For example, the development of a fluorescently tagged or biotinylated version of this compound could enable researchers to perform pull-down assays, identifying the direct protein targets and helping to elucidate its mechanism of action within the cell.

Utilization in Mechanistic Studies of Enzyme Function and Protein-Ligand Interactions

The 1,2,4-triazole ring is a versatile scaffold known to participate in various non-covalent interactions, which is a key reason for its prevalence in enzyme inhibitors. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can engage in pi-stacking interactions with aromatic amino acid residues in an enzyme's active site.

Research on analogous compounds provides a strong basis for the potential of this compound in such studies. For example, a series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives have been identified as potent inhibitors of the enzyme 15-lipoxygenase (15-LOX), which is involved in inflammation. Molecular docking studies of these compounds revealed key interactions, such as hydrogen bonding with glutamine and arginine residues within the active site, that are crucial for their inhibitory activity.

Similarly, other triazole derivatives have been investigated as inhibitors of enzymes like Rho-associated kinase-1 (ROCK1), a target in cardiovascular disease. Molecular dynamics simulations of these inhibitors have helped to elucidate the specific interactions that stabilize the protein-ligand complex. Given these precedents, this compound could serve as a parent compound for the development of novel enzyme inhibitors. Its relatively simple structure would allow for systematic modifications to probe the chemical space of an enzyme's active site, thereby providing valuable insights into its function and the nature of protein-ligand interactions.

Contribution to Pre-clinical Lead Compound Identification and Optimization

The identification of novel lead compounds is a critical step in the drug discovery pipeline. The 1,2,4-triazole nucleus is a well-established starting point for the development of therapeutic agents. chemmethod.comresearchgate.net The broad biological profile of triazole derivatives suggests that this compound could serve as a valuable scaffold for identifying new preclinical candidates.

Studies on related compounds have demonstrated the potential for optimization. For instance, research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has yielded compounds with potent anticancer activity against breast and colon cancer cell lines. rsc.org The inhibitory concentrations of these compounds were found to be comparable to the established chemotherapeutic agent doxorubicin.

The following table summarizes the inhibitory activities of some 1,2,4-triazole derivatives against various biological targets, illustrating the potential for this class of compounds in lead optimization.

| Compound Class | Target | Key Findings |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives | 15-Lipoxygenase (15-LOX) | Potent inhibition with IC50 values in the low micromolar range. |

| 1,2,4-Triazole-3-carboxamide derivatives | eIF4E Assembly | Induced leukemia cell death at low micromolar concentrations. mdpi.com |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 and HCT-116 cancer cells | IC50 values ranging from 15.6 to 23.9 µM. rsc.org |

| Indolyl 1,2,4-triazole derivatives | CDK4 and CDK6 | IC50 values in the nanomolar to low micromolar range. rsc.org |

These findings underscore the therapeutic potential of the 1,2,4-triazole scaffold. By using this compound as a starting point, medicinal chemists could systematically explore modifications to the ethyl and benzoyl moieties to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising preclinical lead compounds.

Future Research Directions and Unexplored Avenues for 4 Ethyl N 4h 1,2,4 Triazol 4 Yl Benzamide

Development of Stereoselective Synthetic Methodologies

The current synthetic routes to 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide primarily yield a racemic mixture. However, it is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the development of stereoselective synthetic methodologies is a critical next step. Future research should focus on:

Asymmetric Catalysis : Exploring the use of chiral catalysts, such as metal-ligand complexes, to control the stereochemistry of key bond-forming reactions. For instance, chiral iron(II)-complexes have been successfully employed in the enantioselective cyclization to form 1,2,4-triazolines.

Chiral Auxiliaries : Investigating the use of chiral auxiliaries to guide the stereochemical outcome of the reaction, which can be subsequently removed to yield the desired enantiomer.

Enzyme-Catalyzed Reactions : Leveraging the high stereoselectivity of enzymes to resolve racemic mixtures or to perform key stereoselective transformations in the synthetic pathway.

The successful development of such methodologies will enable the synthesis of enantiomerically pure forms of this compound and its derivatives, allowing for a more precise evaluation of their structure-activity relationships.

Advanced Mechanistic Studies Through Omics Technologies

To fully understand the therapeutic potential and possible off-target effects of this compound, a comprehensive understanding of its mechanism of action at a molecular level is essential. Modern "omics" technologies offer a powerful toolkit for such investigations.

| Omics Technology | Potential Application for this compound Research |

| Proteomics | Identify direct protein targets and downstream signaling pathways affected by the compound. Quantitative proteomic analysis can reveal changes in protein expression and post-translational modifications. |

| Transcriptomics | Analyze changes in gene expression profiles in response to treatment, providing insights into the cellular pathways modulated by the compound. |

| Metabolomics | Study the alterations in the cellular metabolome to understand the compound's impact on metabolic pathways and identify potential biomarkers of drug response or toxicity. |

| Genomics | Investigate how genetic variations (e.g., in drug-metabolizing enzymes like cytochrome P450s) may influence individual responses to the compound. researchgate.net |

By integrating data from these different omics levels, researchers can construct a comprehensive picture of the compound's biological effects and identify novel therapeutic hypotheses.

Exploration of Novel Biological Targets in Emerging Disease Areas

The structural motifs of 1,2,4-triazole (B32235) and benzamide (B126) are present in a wide array of biologically active compounds, suggesting that this compound may have therapeutic potential beyond its initially investigated activities. Future research should explore its efficacy in a broader range of disease areas by investigating its interaction with novel biological targets.

Table of Potential Therapeutic Areas and Targets:

| Emerging Disease Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Beta-secretase 1 (BACE1), Acetylcholinesterase (AChE), Alpha-synuclein aggregation, Sigma-1 Receptor (S1R) | Benzamide and triazole derivatives have shown promise in modulating these targets, which are implicated in the pathology of Alzheimer's and Parkinson's diseases. mdpi.comnih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes (COX-1 and COX-2), 5-Lipoxygenase (5-LOX) | Many 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of these key enzymes in the inflammatory cascade. mdpi.com |

| Metabolic Disorders | Pancreatic β-cell protection against ER stress | Certain benzamide derivatives have been identified as protective agents for pancreatic β-cells, suggesting a potential role in the treatment of diabetes. nih.gov |

| Oncology | Poly(ADP-ribose) polymerase-1 (PARP-1), Aromatase, Tubulin polymerization | Benzamide and triazole scaffolds are found in several anticancer agents that target these crucial components of cancer cell proliferation and survival. nih.govnih.govmdpi.com |

| Ferroptosis-Related Diseases | Ferroptosis pathways | Recent studies have identified 1,2,4-triazole derivatives as inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov |

Screening this compound against a panel of these targets could reveal novel therapeutic applications and lead to the development of new treatments for these challenging diseases.

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govastrazeneca.com These powerful computational tools can be leveraged to accelerate the development of new analogs of this compound with improved properties.

Applications of AI and ML in Future Research:

| AI/ML Application | Description |

| De Novo Drug Design | Generative AI models can be trained on large chemical datasets to design novel molecules with desired properties, such as enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, while retaining the core 1,2,4-triazole-benzamide scaffold. |

| Predictive Modeling | ML algorithms can be used to build predictive models for various properties, including biological activity, toxicity, and physicochemical characteristics. mdpi.comijfmr.com This can help to prioritize which newly designed analogs to synthesize and test, thereby reducing the time and cost of drug development. |

| Lead Optimization | AI-driven platforms can analyze structure-activity relationship (SAR) data to suggest modifications to the lead compound that are likely to improve its therapeutic profile. preprints.org |

| Retrosynthesis Prediction | AI tools can assist chemists in planning the synthetic routes for novel analogs by predicting viable reaction pathways. |

By embracing these computational approaches, researchers can explore a vast chemical space and more efficiently design the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide, and how can researchers improve yield and purity?

- Methodological Answer :

- Step 1 : React 4-aminotriazole derivatives with substituted benzoyl chlorides under reflux in methanol or ethanol. Use stoichiometric equivalents (e.g., 1:1 molar ratio) to minimize side products .

- Step 2 : Purify intermediates via acid-base workup (e.g., dissolve in 10% NaOH, filter, and acidify to precipitate the product, achieving ~87% yield) .

- Step 3 : Optimize coupling reactions using DMF and LiH as a base, stirring for 12–24 hours to achieve >90% yield .

- Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| I | MeOH/N₂H₄/H₂O, reflux | 91 | |

| II | MeOH, reflux | 88 | |

| IV | Aqueous Na₂CO₃, RT shaking | 89 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, N-H stretch at ~3389 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm aromatic protons (δ 6.6–8.3 ppm) and triazole/amide carbons (δ 117–173 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 218.09 for related triazolylamides) .

- Elemental Analysis : Validate purity (>95%) via CHNS microanalysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Step 1 : Grow crystals via slow evaporation in polar solvents (e.g., DMF/water mixtures) .

- Step 2 : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters: R1 < 0.05, wR2 < 0.10 .

- Step 3 : Visualize hydrogen bonding and π-π stacking interactions using ORTEP-3 or WinGX .

- Example : The Fe(C₆-tba) complex (similar ligand) showed distorted octahedral geometry via SC-XRD, with bond lengths <2.0 Å .

Q. How can researchers reconcile contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Strategy 1 : Cross-validate docking results (e.g., HDAC inhibition) with in vitro assays (e.g., antiproliferative IC₅₀ values). Adjust force fields to account for triazole-amide flexibility .

- Strategy 2 : Use Mössbauer spectroscopy (for metal complexes) to probe electronic environments, comparing isomer shifts (δ) and quadrupole splitting (ΔEQ) to DFT calculations .

- Case Study : For Fe(C₈-tba)₂(BF₄)₂·H₂O, experimental δ = 0.45 mm/s vs. DFT-predicted δ = 0.48 mm/s .

Q. What structural modifications enhance the compound's activity as an HDAC or antifungal agent?

- Methodological Answer :

- Modification 1 : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve HDAC binding (IC₅₀ reduced from 4 µM to 0.8 µM in analogues) .

- Modification 2 : Replace the ethyl group with a methylpiperazine moiety to enhance solubility and blood-brain barrier penetration (e.g., imatinib derivatives) .

- Table 2 : Antifungal Activity of Triazolylamide Analogues

| Compound | MIC (µg/mL) vs. C. albicans | Reference |

|---|---|---|

| 6b | 16 | |

| 7b | 32 |

Data Analysis and Validation

- Contradiction Resolution : When spectroscopic data (e.g., NMR splitting patterns) conflict with crystallographic data, prioritize SC-XRD for conformational analysis and reassign NMR peaks using 2D-COSY .

- Software Tools : SHELX (structure refinement), Gaussian (DFT), and PyMOL (molecular visualization) are recommended for integrated analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.